

Application Notes and Protocols for In Vivo Studies of Nedizantrep (GDC-6599)

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Compound of Interest

Compound Name: Nedizantrep

Cat. No.: B15618469

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Introduction

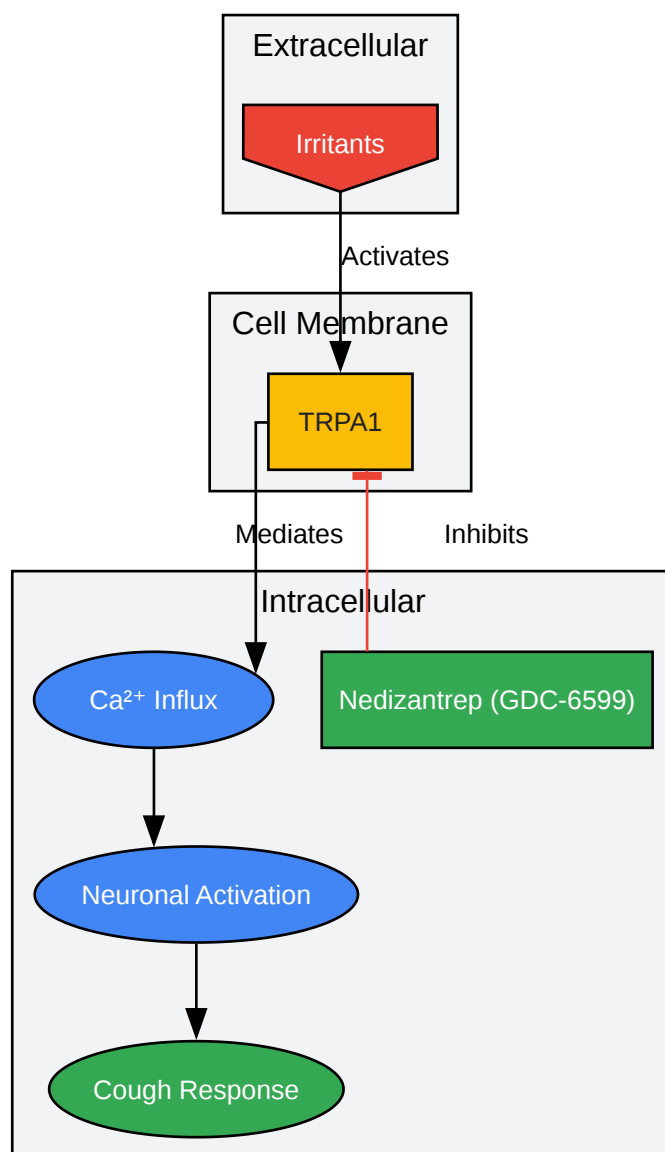
Nedizantrep (GDC-6599) is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel highly expressed on primary sensory neurons and is a key sensor for a variety of exogenous and endogenous irritants, making it a compelling target for therapeutic intervention in conditions such as respiratory diseases, including chronic cough.[1][2][4] GDC-6599 has demonstrated a promising preclinical profile, including high potency, selectivity, and a favorable safety profile, and is currently in Phase II clinical trials for respiratory indications.[1][4][5]

These application notes provide a summary of the key preclinical in vivo data for **Nedizantrep** and detailed protocols for conducting similar in vivo studies to evaluate its efficacy, pharmacokinetics, and safety.

Mechanism of Action

Nedizantrep acts as a direct antagonist of the TRPA1 ion channel. By blocking the channel, it prevents the influx of cations (primarily Ca^{2+}) into sensory neurons that is triggered by various noxious stimuli. This inhibition of neuronal activation is believed to underlie its therapeutic effects in mitigating symptoms such as cough.

Signaling Pathway



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Caption: **Nedizantrep** (GDC-6599) inhibits the TRPA1 ion channel, blocking irritant-induced Ca²⁺ influx and subsequent neuronal activation leading to a cough response.

Data Presentation

In Vitro Potency and Selectivity

Parameter	Species	IC50 (nM)	Notes
TRPA1 Potency	Human	4.4[1]	
Rat	18[3]	Cross-species potency	
Dog	29[3]	Cross-species potency	
Monkey	22[3]	Cross-species potency	
Guinea Pig	46[3]	Cross-species potency	
Selectivity	Human TRPV1	Inactive[1]	No activity against related TRP channels
Human TRPM8	Inactive[1]	No activity against related TRP channels	
Human TRPC6	Inactive[1]	No activity against related TRP channels	

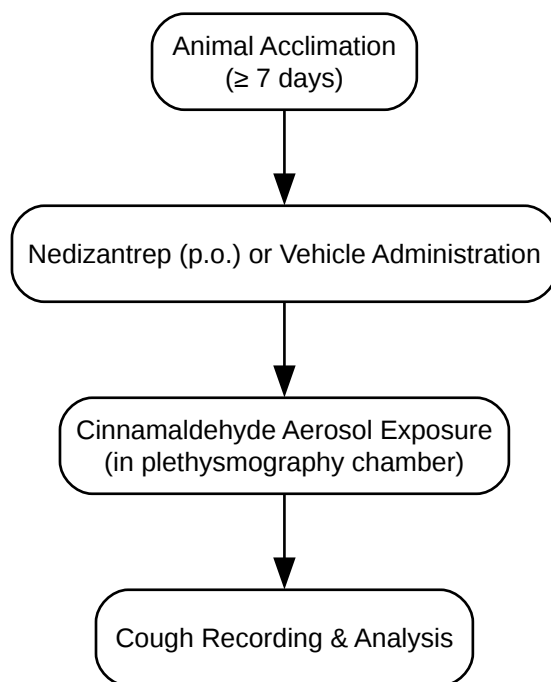
In Vivo Pharmacokinetics

Species	Clearance (mL/min/kg)	Half-life (h)	Oral Bioavailability (%)
Mouse	41[1]	1.2[1]	86[1]
Rat	18[1]	2.0[1]	100[1]
Dog	2.2[1]	6.1[1]	47[1]
Cynomolgus Monkey	12[1]	1.5[1]	63[1]

Experimental Protocols

In Vivo Efficacy: Cinnamaldehyde-Induced Cough Model in Guinea Pigs

This protocol is designed to assess the antitussive effect of **Nedizantrep** in a model where cough is induced by the TRPA1 agonist, cinnamaldehyde.



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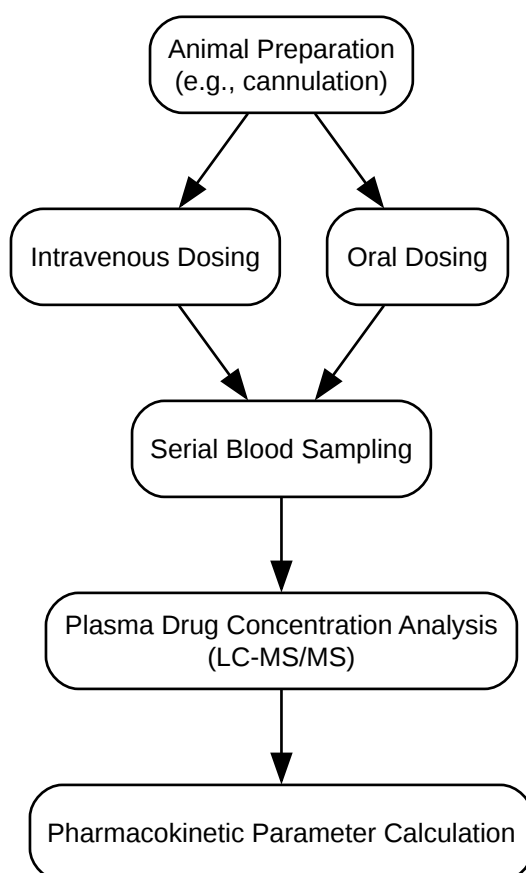
Caption: Workflow for the cinnamaldehyde-induced cough model in guinea pigs.

- **Animals:** Male Dunkin-Hartley guinea pigs (300-350 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated for at least 7 days before the experiment.
- **Drug Administration:** **Nedizantrep** is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). A dose-response study is recommended (e.g., 1, 3, 10, and 30 mg/kg). The compound or vehicle is administered orally (p.o.) at a volume of 2 mL/kg, typically 1-2 hours before the cinnamaldehyde challenge.
- **Cough Induction and Measurement:**
 - Conscious, unrestrained guinea pigs are placed individually in a whole-body plethysmography chamber.

- After a 5-10 minute adaptation period, they are exposed to an aerosol of cinnamaldehyde (e.g., 300 μ M in saline) for a fixed duration (e.g., 5-10 minutes). The aerosol is generated by a nebulizer connected to the chamber.
- Cough events are detected by a characteristic sound and pressure change within the chamber and are recorded using specialized software.
- The total number of coughs during the exposure period is quantified.
- Data Analysis: The number of coughs in the **Nedizantrep**-treated groups is compared to the vehicle-treated control group. A dose-dependent reduction in cough response indicates efficacy.^[1]

In Vivo Pharmacokinetic (PK) Studies

This protocol outlines a general procedure for determining the pharmacokinetic profile of **Nedizantrep** in various species.



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Caption: General workflow for in vivo pharmacokinetic studies.

- Animals: Use the same species and strain as in efficacy and toxicology studies (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys). Animals should be fasted overnight before dosing.
- Drug Administration:
 - Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) of **Nedizantrep** in a suitable solubilizing vehicle via a catheterized vein (e.g., jugular vein in rats).
 - Oral (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg) of **Nedizantrep** in a formulation similar to that used in efficacy studies.
- Blood Sampling:
 - Collect serial blood samples (e.g., 0.2 mL) from a catheterized artery or vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
- Sample Processing and Analysis:
 - Centrifuge the blood samples to separate plasma.
 - Analyze the plasma concentrations of **Nedizantrep** using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

In Vivo Toxicology Studies in Cynomolgus Monkeys

This protocol provides a general framework for a repeat-dose toxicology study to assess the safety profile of **Nedizantrep**.

- Animals: Use purpose-bred, socially housed male and female Cynomolgus monkeys.
- Drug Administration: Administer **Nedizantrep** orally once daily for a specified duration (e.g., 28 days). Include a vehicle control group and at least three dose levels (low, mid, and high). Based on available data, doses up to 50 mg/kg have been tested.[\[1\]](#)
- Monitoring and Assessments:
 - Clinical Observations: Conduct daily observations for any changes in behavior, appearance, or signs of toxicity.
 - Body Weight and Food Consumption: Measure weekly.
 - Ophthalmology and Electrocardiography (ECG): Perform pre-study and at the end of the treatment period.
 - Clinical Pathology: Collect blood and urine samples pre-study and at regular intervals during the study for hematology, clinical chemistry, and coagulation parameter analysis. A key finding for GDC-6599 is the minimal prolongation of prothrombin time/activated partial thromboplastin time, a significant improvement over earlier compounds in the series.[\[1\]](#)
 - Toxicokinetics: Collect blood samples at specified time points after the first and last doses to determine drug exposure.
- Pathology:
 - At the end of the study, conduct a full necropsy on all animals.
 - Record organ weights.
 - Collect a comprehensive set of tissues for histopathological examination. No clinical or histopathological findings related to prolonged coagulation were observed in cynomolgus monkeys administered doses up to 50 mg/kg.[\[1\]](#)

- Data Analysis: Compare all parameters between the treated and control groups to identify any dose-related adverse effects. Determine the No-Observed-Adverse-Effect-Level (NOAEL).

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